3-(2-Dimethylaminoethylsulfonyl)-aniline

Description

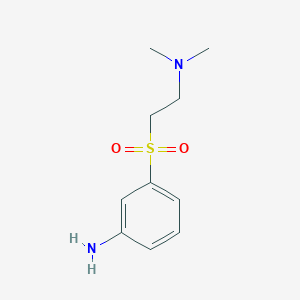

3-(2-Dimethylaminoethylsulfonyl)-aniline is a sulfonamide derivative of aniline featuring a dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) attached via a sulfonyl (-SO₂-) bridge to the aromatic ring.

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

3-[2-(dimethylamino)ethylsulfonyl]aniline |

InChI |

InChI=1S/C10H16N2O2S/c1-12(2)6-7-15(13,14)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 |

InChI Key |

BYJZKGRIKXOKGX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCS(=O)(=O)C1=CC=CC(=C1)N |

Origin of Product |

United States |

Scientific Research Applications

3-(2-Dimethylaminoethylsulfonyl)-aniline, a compound with significant potential in various scientific fields, has garnered attention for its applications primarily in medicinal chemistry and materials science. This article delves into its diverse applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating promising results.

Case Study: Antitumor Activity

- Study : A series of synthesized compounds were evaluated for their ability to inhibit cell growth in human tumor cells.

- Results : Compounds showed mean GI50 values indicating effective growth inhibition at concentrations as low as .

- : The sulfonamide group enhances the interaction with target proteins involved in cancer proliferation.

Anti-inflammatory Properties

The compound's structural characteristics allow it to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

Case Study: COX Inhibition

- Study : Various derivatives were synthesized and tested for COX-1 and COX-2 inhibition.

- Results : Selectivity ratios indicated that certain derivatives had comparable or superior activity to established anti-inflammatory drugs like Meloxicam .

- : The presence of the dimethylaminoethylsulfonyl group contributes to enhanced selectivity and potency.

Synthesis of Functional Polymers

This compound serves as a precursor for synthesizing functional polymers with tailored properties for specific applications, including drug delivery systems.

Data Table: Polymer Properties

| Polymer Type | Synthesis Method | Key Properties |

|---|---|---|

| Sulfonamide-based polymer | Free radical polymerization | Biocompatibility, Controlled release |

| Conductive polymer | Electrochemical polymerization | Electrical conductivity, Stability |

Catalysis

The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates.

Case Study: C–N Cross-Coupling Reactions

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Estimated as C₁₀H₁₅N₂O₂S (assuming the sulfonyl linkage).

- Functional Groups: Aniline (-NH₂), sulfonyl (-SO₂-), and dimethylaminoethyl (-CH₂CH₂N(CH₃)₂).

- Potential Applications: Pharmaceuticals (e.g., kinase inhibitors), agrochemicals, or intermediates in organic synthesis.

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Structural and Crystallographic Insights

- Steric Effects: Branched substituents (e.g., 3-[(3-Methylbutane)sulfonyl]aniline) introduce steric hindrance, which may limit reactivity compared to linear chains like dimethylaminoethyl .

Research Findings and Data Gaps

Synthesis Optimization: highlights high-yield synthesis (91%) for sulfonamide salts, suggesting similar protocols (e.g., ethanol/HCl reflux) could apply to the target compound .

Missing Data: Direct experimental data (e.g., melting point, solubility) for this compound are absent in the evidence, necessitating further studies.

Q & A

Basic: What synthetic routes and purification methods are recommended for 3-(2-Dimethylaminoethylsulfonyl)-aniline?

Methodological Answer:

The synthesis typically involves sulfonylation of aniline derivatives using dimethylaminoethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Reaction Monitoring : TLC or HPLC to track intermediate formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.

- Purity Validation : HPLC (>97% purity threshold, as per industry standards) and ¹H/¹³C NMR to confirm structural integrity .

- Storage : Store in amber vials at RT, desiccated to prevent hydrolysis of the sulfonyl group .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., dimethylaminoethylsulfonyl group) and confirm aromatic proton environments. Compare shifts with analogous compounds (e.g., 3-(trifluoromethyl)aniline, δ ~6.8–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Detect sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and amine (N-H stretching at ~3300–3500 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragments (e.g., loss of dimethylaminoethyl group) .

Advanced: How can computational methods resolve contradictions in experimental data, such as NMR chemical shift discrepancies?

Methodological Answer:

- DFT Calculations : Use hybrid functionals (e.g., B3LYP/6-311++G**) to predict NMR shifts. Compare with experimental data to identify outliers caused by solvent effects or conformational dynamics .

- Dynamic Averaging : Perform molecular dynamics (MD) simulations to account for flexible substituents (e.g., dimethylaminoethyl group) that may lead to averaged NMR signals .

- Validation : Cross-check with CCSD(T)/aug-cc-pVTZ calculations for critical shifts, ensuring <0.1 ppm deviation .

Advanced: What challenges arise in determining the crystal structure of this compound, and how are they addressed?

Methodological Answer:

- Crystallization Issues : The compound’s hygroscopic nature requires slow evaporation in anhydrous solvents (e.g., dichloromethane/hexane).

- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Correct for absorption using SADABS .

- Refinement Challenges : Disordered dimethylaminoethyl groups are resolved via iterative refinement (SHELXL) and Fourier difference maps. Final R-factors should be <0.08 for high confidence .

Advanced: How does the sulfonyl group influence electronic properties compared to other substituents (e.g., trifluoromethyl)?

Methodological Answer:

- Electron-Withdrawing Effect : The sulfonyl group reduces electron density on the aromatic ring (Hammett σₚ ~0.93), stronger than trifluoromethyl (σₚ ~0.54). This is confirmed via DFT-calculated Mulliken charges .

- Reactivity Impact : Sulfonyl groups enhance electrophilic substitution para to the amine, whereas trifluoromethyl directs meta. Verified through bromination kinetics .

- Molecular Orbital Analysis : Sulfonyl lowers HOMO energy (-8.2 eV vs. -7.5 eV for trifluoromethyl analogs), increasing oxidative stability .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Desiccation : Store in sealed containers with silica gel to prevent hydrolysis of the sulfonyl group.

- Temperature : RT is acceptable if purity >97%; for long-term storage, use -20°C under argon .

- Light Sensitivity : Amber glassware minimizes photodegradation, critical for UV-active intermediates .

Advanced: How can researchers validate the accuracy of computational models for ionization potentials?

Methodological Answer:

- Benchmarking : Compare DFT (B3LYP) and post-Hartree-Fock (CCSD(T)) calculations with experimental adiabatic ionization energies (AIE). For example, aniline derivatives show AIE ~7.4–7.7 eV; deviations >0.1 eV require basis set augmentation (e.g., 6-311++G(3df)) .

- Experimental Validation : Use photoelectron spectroscopy (PES) to measure vertical ionization potentials, ensuring alignment with computed values .

Advanced: What mechanistic insights explain NH₂ group dissociation in high-energy states?

Methodological Answer:

- Cationic Pathways : Upon ionization, the NH₂ group in this compound⁺ undergoes heterolytic cleavage (C-N bond dissociation energy ~3.2 eV). Transition states are identified via intrinsic reaction coordinate (IRC) calculations .

- Experimental Correlation : Compare with time-resolved mass spectrometry data using femtosecond lasers (e.g., 1300 nm, 20 fs pulses) to detect NH⁺ fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.